2-Amino-3-bromo-6-fluorobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-bromo-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPWXUZYFTWFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-fluorobenzonitrile typically involves the bromination of 2-fluoro-5-aminobenzonitrile. One common method includes the use of N-bromo-succinimide (NBS) as the brominating agent. The reaction is carried out in ethanol at a controlled temperature of around 50°C. The product is then isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: The Suzuki-Miyaura coupling yields biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-bromo-6-fluorobenzonitrile serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting anticancer and antimicrobial properties. Its structure allows for modifications that enhance biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15.0 |
| HeLa (cervical) | 10.5 |
| A549 (lung) | 12.0 |
The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
Biological Research
The compound is utilized to study enzyme interactions and protein-ligand binding. Its ability to inhibit specific enzymes makes it a valuable tool for understanding biochemical pathways.
Biological Activity Overview
Research indicates significant antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest its potential as a lead structure for developing new antibacterial agents .
Material Science
The compound's unique properties make it suitable for developing advanced materials, including liquid crystals and polymers. Its reactivity allows for the creation of complex structures that can be tailored for specific applications.
Environmental Chemistry
This compound is also explored for its role in synthesizing environmentally friendly chemicals through green synthesis routes. This application aligns with the growing demand for sustainable practices in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-fluorobenzonitrile depends on its application. In chemical reactions, the amino, bromo, and fluoro groups influence the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the electron-withdrawing effect of the fluoro group can enhance the reactivity of the bromo group towards nucleophiles .
Comparison with Similar Compounds
Structural and Functional Group Variations
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile (CAS 1000577-60-5)
- Molecular Formula : C₇H₃BrClFN₂
- Molecular Weight : 249.47
- Key Differences: Incorporates chlorine at position 3 and bromine at position 3.
- Applications : Likely used in pharmaceutical intermediates due to dual halogenation, which improves metabolic stability .
6-Amino-3-bromo-2-fluorobenzonitrile (CAS 845866-92-4)
- Molecular Formula : C₇H₄BrFN₂
- Molecular Weight : 215.02
- Physical Properties : Boiling point = 286°C; Density = 1.77 g/cm³.
- Key Differences: Positional isomer with amino at position 6 and fluoro at position 2. This alters electronic distribution, making the nitrile group more reactive toward nucleophilic attack.
- Applications : Widely employed in organic synthesis for building blocks in agrochemicals .
2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5)
- Molecular Formula : C₇H₄F₂N₂
- Molecular Weight : 154.12
- Key Differences : Replaces bromine with a second fluorine atom, reducing molecular weight and steric bulk. The absence of bromine limits its utility in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Suitable for synthesizing fluorinated heterocycles due to enhanced electron-withdrawing effects .
2-Bromo-3-ethoxy-6-fluorobenzonitrile (CAS 2385702-01-0)
- Molecular Formula: C₉H₇BrFNO
- Molecular Weight : 244.06
- Key Differences: Ethoxy group at position 3 introduces electron-donating effects, contrasting with the amino group in the target compound.
- Applications : Intermediate in fine chemical synthesis, particularly for ether-linked pharmaceuticals .
2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (CAS 1000577-79-6)
- Molecular Formula : C₇H₃BrFIN₂
- Molecular Weight : 340.92
- The increased atomic radius of iodine may complicate crystallization and purification.
- Applications : Useful in radiolabeling or heavy-atom derivatives for X-ray crystallography .
Comparative Data Table
Reactivity and Stability Insights
- Halogen Effects : Bromine and iodine enhance electrophilic substitution and cross-coupling reactivity, whereas fluorine stabilizes aromatic rings via electron withdrawal .
- Amino Group: The -NH₂ group activates the ring for electrophilic substitution but requires inert storage conditions to prevent oxidation .
- Nitrile Group : The -CN group directs reactions to meta/para positions and participates in cycloaddition reactions for heterocycle synthesis .
Biological Activity
2-Amino-3-bromo-6-fluorobenzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrFN2, with a molecular weight of approximately 215.02 g/mol. It features an amino group, a bromo substituent, and a fluoro substituent on a benzene ring, which contribute to its chemical reactivity and biological activity.
The compound's biological activity is primarily attributed to its interactions with various biomolecules:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, modulating biochemical pathways. This interaction can occur through covalent bonding, hydrogen bonding, or van der Waals forces.
- Cell Signaling : The compound influences cell signaling pathways by altering the phosphorylation status of proteins involved in these cascades .
- Gene Expression : It can affect gene expression by interacting with transcription factors or other regulatory proteins.
Enzyme Interactions
Research indicates that this compound can inhibit certain enzymes critical for cancer progression. For instance, it has been studied as a potential allosteric inhibitor for the epidermal growth factor receptor (EGFR), particularly in osimertinib-resistant models of non-small cell lung cancer (NSCLC) .
Cellular Effects
The compound exhibits varied effects on different cell types:
- Cell Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells while having minimal effects on normal cells at specific dosages .
- Toxicity Profiles : At higher concentrations, the compound may exhibit cytotoxic effects, indicating a need for careful dosage management in therapeutic applications.
Study on EGFR Inhibition
In a study focusing on EGFR inhibitors, this compound was evaluated alongside other compounds for its efficacy against resistant cancer cell lines. The results indicated significant inhibition of cell growth in models expressing the EGFR L858R/T790M mutation, underscoring its potential as a therapeutic agent in resistant cases .
| Compound | IC50 (nM) | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | 0.1 | 0.32 | Effective against resistant NSCLC models |
| JBJ-09-063 | 0.1 | 0.02 | Improved potency in similar assays |
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-fluorobenzonitrile | Lacks bromo substituent | Affects reactivity and applications |
| 3-Amino-2-bromo-6-fluorobenzonitrile | Different substitution pattern | Variations in chemical properties |
| 4-Bromo-2-fluorobenzonitrile | No amino group | Limits biological activity |
The presence of both bromo and fluoro substituents enhances the compound's versatility in research applications compared to its analogs.
Q & A
Basic: What are the primary synthetic routes for 2-amino-3-bromo-6-fluorobenzonitrile, and how do reaction conditions influence product purity?
Methodological Answer:
The compound is typically synthesized via sequential halogenation and functional group substitution on a benzontrile scaffold. For example, bromination of 2-amino-6-fluorobenzonitrile using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) can yield the desired product. Key variables include solvent choice (e.g., DMF vs. THF), stoichiometry of brominating agents, and reaction time to minimize side products like di-brominated derivatives . Purity optimization often involves recrystallization in ethanol/water mixtures or column chromatography with silica gel and hexane/ethyl acetate gradients .
Basic: How do substituent positions (Br, F, NH₂, CN) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
Methodological Answer:
The electron-withdrawing cyano (CN) and fluorine groups activate the benzene ring for NAS at specific positions. Bromine, a strong meta-directing group, stabilizes intermediates at the 3-position, while the amino (NH₂) group directs substitutions to ortho/para positions. Computational modeling (e.g., DFT calculations) can predict regioselectivity, validated experimentally by monitoring reaction kinetics under varying pH and temperature . Contradictions in regiochemical outcomes may arise from solvent polarity effects, requiring comparative HPLC or GC-MS analysis .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?
Methodological Answer:
Discrepancies in NMR spectra (e.g., unexpected splitting or shifts) often stem from tautomerism or solvent-induced conformational changes. To address this:
- Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects.
- Perform variable-temperature NMR to identify dynamic equilibria.
- Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional group integrity . For ambiguous cases, single-crystal X-ray diffraction provides definitive structural confirmation .
Advanced: What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) involving this compound to minimize dehalogenation?
Methodological Answer:
Dehalogenation is a common side reaction due to the lability of the C-Br bond under basic conditions. Mitigation strategies include:
- Using palladium catalysts with bulky ligands (e.g., XPhos) to reduce oxidative addition barriers.
- Lowering reaction temperatures (<80°C) and shortening reaction times.
- Incorporating additives like silver salts (Ag₂CO₃) to stabilize intermediates. Reaction progress should be monitored via TLC or LC-MS, with post-reaction purification via preparative HPLC to isolate biaryl products .
Basic: What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and detect impurities.
- FT-IR : To verify functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- Elemental Analysis (EA) : To validate molecular formula (C₇H₄BrFN₂).
- Melting Point Analysis : To assess purity (sharp melting range indicates high purity). For intermediates, GC-MS or HPLC-PDA can quantify side products .
Advanced: How can substituent effects be systematically studied to design this compound derivatives with enhanced biological activity?
Methodological Answer:
A structure-activity relationship (SAR) approach is recommended:
- Synthesize analogs with halogens (Cl, I) or electron-donating groups (OMe, Me) at the 3-position.
- Screen derivatives for biological activity (e.g., antimicrobial assays using MIC values) and correlate with Hammett σ constants or logP values.
- Use molecular docking to predict binding affinities to target proteins (e.g., enzymes in microbial pathways). Contradictory activity trends between computational and experimental results may require re-evaluating force field parameters or solvation models .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃ before disposal) .
Advanced: How can researchers address conflicting literature reports on the solubility of this compound in polar aprotic solvents?
Methodological Answer:
Contradictions often arise from impurities or solvent batch variability. To resolve:
- Purify the compound via recrystallization or sublimation.
- Measure solubility using gravimetric methods (saturation concentration at 25°C).
- Compare results across solvents (DMF, DMSO, acetonitrile) with Karl Fischer titration to account for water content. Statistical analysis (e.g., ANOVA) can identify significant outliers .
Advanced: What role does this compound play in materials science, and how can its derivatives be tailored for optoelectronic applications?
Methodological Answer:
The compound’s electron-deficient aromatic core makes it suitable for synthesizing conjugated polymers or charge-transfer complexes. Derivatives can be tailored by:
- Introducing thiophene or pyridine moieties via cross-coupling.
- Tuning bandgap energies via substituent electronic effects (e.g., replacing Br with CF₃).
- Characterizing optoelectronic properties using UV-vis spectroscopy, cyclic voltammetry, and DFT simulations. Contradictions in bandgap measurements may require standardization of thin-film deposition techniques .
Basic: What are the common degradation pathways of this compound under ambient storage conditions?
Methodological Answer:
Degradation typically involves:
- Hydrolysis of the CN group to amides in humid environments.
- Photolytic cleavage of the C-Br bond under UV light.
- Oxidation of the NH₂ group to nitro derivatives. Stability studies (e.g., accelerated aging at 40°C/75% RH) with LC-MS monitoring can identify degradation products. Use amber vials and desiccants to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
